molecular formula C9H6N2O3 B12910944 4-Nitro-3-phenyl-1,2-oxazole CAS No. 31301-41-4

4-Nitro-3-phenyl-1,2-oxazole

Cat. No.: B12910944
CAS No.: 31301-41-4
M. Wt: 190.16 g/mol
InChI Key: AMMAGHYZRLGORW-UHFFFAOYSA-N
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Description

4-Nitro-3-phenyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a nitro group at the 4-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-phenyl-1,2-oxazole typically involves the nitration of 3-phenyl-1,2-oxazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes to enhance yield and safety. The use of advanced nitrating agents such as nitrogen dioxide and nitronium tetrafluoroborate has been explored to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitro-3-phenyl-1,2-oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 4-Nitro-3-phenyl-1,2,3-triazole
  • 4-Nitro-3-phenyl-1,2,4-oxadiazole
  • 4-Nitro-3-phenyl-1,2-thiazole

Comparison: 4-Nitro-3-phenyl-1,2-oxazole is unique due to its specific arrangement of the nitro and phenyl groups on the oxazole ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the oxygen atom in the oxazole ring can influence its electronic properties and reactivity compared to triazoles and thiazoles .

Biological Activity

4-Nitro-3-phenyl-1,2-oxazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a phenyl ring within an oxazole framework. The presence of the nitro group enhances its reactivity and interaction with biological macromolecules, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20
Aspergillus niger22

In a comparative study, oxazole derivatives similar to this compound demonstrated comparable or superior activity against various pathogens, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and inhibition of specific cell signaling pathways.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)22

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with nucleophilic sites on proteins and nucleic acids, potentially leading to enzyme inhibition and disruption of cellular processes .
  • Interaction with Biological Macromolecules : The oxazole ring structure facilitates binding to various biological targets, including enzymes involved in metabolic pathways .
  • Induction of Oxidative Stress : The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various oxazole derivatives, including this compound, showing significant inhibition against E. coli and S. aureus compared to standard antibiotics .
  • Anticancer Research : In a series of experiments involving different cancer cell lines, researchers found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers .

Properties

CAS No.

31301-41-4

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-nitro-3-phenyl-1,2-oxazole

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-6-14-10-9(8)7-4-2-1-3-5-7/h1-6H

InChI Key

AMMAGHYZRLGORW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2[N+](=O)[O-]

Origin of Product

United States

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